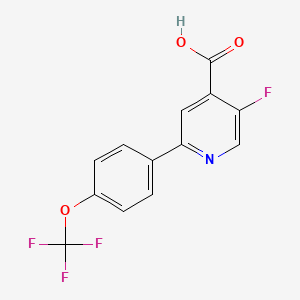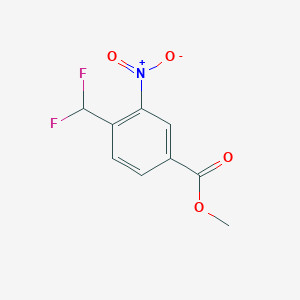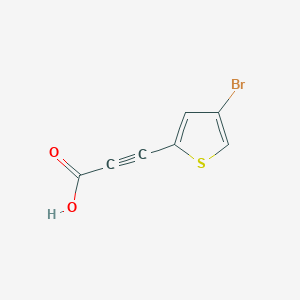![molecular formula C8H7FN2O B12066950 2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetaldehyde](/img/structure/B12066950.png)
2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Fluoro-phenyl)-hydrazono]-acetaldehyde is an organic compound characterized by the presence of a fluorine atom on the phenyl ring and a hydrazono group attached to an acetaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Fluoro-phenyl)-hydrazono]-acetaldehyde typically involves the reaction of 4-fluorophenylhydrazine with acetaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under acidic or basic conditions to facilitate the formation of the hydrazono group. The reaction can be represented as follows:
4-Fluorophenylhydrazine+Acetaldehyde→[(4-Fluoro-phenyl)-hydrazono]-acetaldehyde
Industrial Production Methods
Industrial production of [(4-Fluoro-phenyl)-hydrazono]-acetaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[(4-Fluoro-phenyl)-hydrazono]-acetaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amine or other reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Reduced forms such as amines.
Substitution: Substituted phenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
[(4-Fluoro-phenyl)-hydrazono]-acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of [(4-Fluoro-phenyl)-hydrazono]-acetaldehyde involves its interaction with molecular targets such as enzymes or receptors. The hydrazono group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties and interactions with biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorophenylhydrazine: A precursor in the synthesis of [(4-Fluoro-phenyl)-hydrazono]-acetaldehyde.
4-Chlorophenylhydrazine: Similar structure but with a chlorine atom instead of fluorine.
4-Methoxyphenylhydrazine: Contains a methoxy group instead of fluorine.
Uniqueness
[(4-Fluoro-phenyl)-hydrazono]-acetaldehyde is unique due to the presence of both the fluorine atom and the hydrazono group, which confer distinct chemical properties and reactivity. The fluorine atom enhances the compound’s stability and potential biological activity, while the hydrazono group allows for versatile chemical transformations and interactions with biological targets.
Propiedades
Fórmula molecular |
C8H7FN2O |
|---|---|
Peso molecular |
166.15 g/mol |
Nombre IUPAC |
(2E)-2-[(4-fluorophenyl)hydrazinylidene]acetaldehyde |
InChI |
InChI=1S/C8H7FN2O/c9-7-1-3-8(4-2-7)11-10-5-6-12/h1-6,11H/b10-5+ |
Clave InChI |
VTTWLUICORCDCK-BJMVGYQFSA-N |
SMILES isomérico |
C1=CC(=CC=C1N/N=C/C=O)F |
SMILES canónico |
C1=CC(=CC=C1NN=CC=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B12066868.png)
![4,7-Dimethyl-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine 1-oxide](/img/structure/B12066875.png)

![2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-1,8-dihydropurin-6-one](/img/structure/B12066891.png)

![2-(4-Amino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12066899.png)




![3-[4-(4-Chlorothiophenoxy)lphenyl]-1H-pyrazole](/img/structure/B12066924.png)

![Propanamide, 3-[[(heptadecafluorooctyl)sulfonyl]methylamino]-](/img/structure/B12066933.png)

